4-Chloro-3-chlorosulfonylbenzoic acid
Overview
Description
4-Chloro-3-chlorosulfonylbenzoic acid is an organic compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Synthetic Routes and Reaction Conditions:
Chlorination of Benzoic Acid: The preparation of this compound typically begins with the chlorination of benzoic acid to introduce the chloro group at the 4-position.
Sulfonylation: The chlorinated benzoic acid is then subjected to sulfonylation using chlorosulfonic acid, which introduces the chlorosulfonyl group at the 3-position.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro or chlorosulfonyl groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.
Reduction Products: Reduced derivatives of the original compound, often with altered functional groups.
Scientific Research Applications
4-Chloro-3-chlorosulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-chlorosulfonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar in structure but with a sulfamoyl group instead of a chlorosulfonyl group.
4-Chloro-3-nitrobenzoic acid: Contains a nitro group instead of a chlorosulfonyl group.
4-Chloro-3-methylbenzoic acid: Features a methyl group in place of the chlorosulfonyl group.
Uniqueness: 4-Chloro-3-chlorosulfonylbenzoic acid is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and functional properties. This makes it particularly valuable as an intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
4-chloro-3-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBQQYNSZYSUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179657 | |
Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2494-79-3 | |
Record name | 4-Chloro-3-(chlorosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2494-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-(chlorosulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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